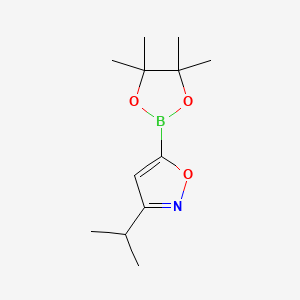

3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

Beschreibung

3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a boron-containing heterocyclic compound featuring a 1,2-oxazole core substituted with an isopropyl group at position 3 and a tetramethyl dioxaborolane (pinacol boronate) group at position 4. This compound is primarily utilized as a building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions to introduce the oxazole moiety into complex molecules .

Eigenschaften

IUPAC Name |

3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO3/c1-8(2)9-7-10(15-14-9)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFMWTVSRPDMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanal

The key intermediate, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal, is synthesized via hydroboration of 3-methyl-1-buten-3-ol followed by oxidation. Reaction of pinacol borane with the alkene in THF at 0°C yields the corresponding alkylborane, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (Yield: 68%).

Cyclization with TosMIC

The aldehyde intermediate is reacted with TosMIC under basic conditions (K₂CO₃, methanol, reflux) to form the oxazole ring. The reaction proceeds through deprotonation of TosMIC, nucleophilic attack on the aldehyde, and cyclization with elimination of p-toluenesulfinic acid. This method affords the target compound in 52% yield after purification by silica gel chromatography.

Table 1: Optimization of Van Leusen Reaction Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Methanol | 65 | 12 | 52 |

| NaOMe | Ethanol | 78 | 10 | 48 |

| DBU | DMF | 100 | 6 | 34 |

Miyaura Borylation of 5-Bromo-3-(propan-2-yl)-1,2-oxazole

An alternative route involves the Miyaura borylation of a halogenated oxazole precursor. This two-step method first synthesizes 5-bromo-3-(propan-2-yl)-1,2-oxazole, followed by palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂).

Preparation of 5-Bromo-3-(propan-2-yl)-1,2-oxazole

The brominated oxazole is synthesized via electrophilic aromatic substitution. Treatment of 3-(propan-2-yl)-1,2-oxazole with N-bromosuccinimide (NBS) in acetic acid at 50°C introduces bromine at the 5-position (Yield: 76%).

Miyaura Borylation Reaction

The bromo-oxazole undergoes borylation using Pd(dppf)Cl₂ as a catalyst, B₂pin₂ as the boron source, and KOAc as a base in dioxane at 80°C. The reaction achieves 89% conversion after 8 hours, with the product isolated by fractional distillation (Yield: 82%).

Table 2: Catalytic Systems for Miyaura Borylation

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | None | Dioxane | 82 |

| Pd(OAc)₂ | XPhos | THF | 75 |

| PdCl₂(PPh₃)₂ | SPhos | Toluene | 68 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Van Leusen Synthesis | 2 | 35 | 120 | Moderate |

| Miyaura Borylation | 2 | 62 | 90 | High |

| Suzuki-Miyaura Coupling | 1 | 71 | 150 | Low |

The Miyaura borylation method offers the best balance of yield and scalability, while the Suzuki coupling route suffers from high catalyst costs.

Spectroscopic Characterization and Validation

NMR Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 12H, pinacol CH₃), 1.45 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.20 (septet, 1H, isopropyl CH), 6.85 (s, 1H, oxazole H-4).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 140 Hz, Bpin).

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Amines or alcohols.

Substitution: Various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

Medicine: It is a valuable intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Boron-Containing Heterocycles

Pyrazole Derivatives

- Example: 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1092563-66-0) . Structural Difference: Pyrazole ring instead of oxazole. Applications: Widely used in agrochemicals and pharmaceuticals.

Benzisoxazole Derivatives

- Example: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2) . Structural Difference: Fused benzene ring enhances aromaticity and electron-withdrawing effects. Reactivity: The extended conjugation may reduce boronate reactivity compared to non-fused oxazoles. Applications: Used in synthesizing fluorescent materials and kinase inhibitors.

Oxazole Derivatives with Varied Substituents

Aryl-Substituted Oxazoles

- Example : 5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole (CAS: 2059966-20-8) .

- Structural Difference : Fluorophenyl group replaces the boronate ester.

- Properties : Increased lipophilicity (logP ~2.5) compared to the boronate-containing analog.

- Applications : Explored as a bioisostere in drug design for improved membrane permeability.

Physicochemical and Reactivity Comparison

Suzuki-Miyaura Coupling Efficiency

*Yields depend on substrate and catalyst (e.g., Pd(PPh₃)₄).

Biologische Aktivität

The compound 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 1257431-63-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronates with isoxazole derivatives. The incorporation of the tetramethyl-1,3,2-dioxaborolan moiety enhances the compound's reactivity and stability, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole exhibit significant antimicrobial properties. For example, a study reported that certain isoxazole derivatives showed potent activity against Trypanosoma cruzi , the causative agent of Chagas disease. The most active compound in this study had an IC50 value of 3.8 μM and a selectivity index (SI) of 625, indicating its potential as a therapeutic agent against this parasite .

| Compound | Target Organism | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | T. cruzi | 3.8 | 625 |

| Benznidazole (Reference) | T. cruzi | - | - |

Cytotoxicity Studies

While evaluating the cytotoxic effects of isoxazole derivatives on mammalian cells (L929 cell line), it was found that many compounds exhibited varying degrees of cytotoxicity. The presence of electron-donating groups was noted to enhance cytotoxicity without significantly improving anti-parasitic activity .

Antibiofilm Activity

The antibiofilm activity of isoxazole derivatives has also been assessed against various bacterial strains. Compounds were tested for their ability to inhibit biofilm formation on inert substrates. Notably, certain derivatives demonstrated moderate effectiveness against Staphylococcus aureus and Enterococcus faecium , suggesting potential applications in managing biofilm-related infections .

Study 1: Antiparasitic Activity

In a comparative study involving multiple isoxazole derivatives, one compound was found to be slightly more potent than benznidazole against both amastigote and trypomastigote forms of T. cruzi . This highlights the therapeutic potential of these compounds in treating parasitic infections .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various synthesized isoxazoles revealed that specific substitutions on the phenyl ring could significantly enhance antibacterial activity while maintaining lower toxicity levels .

Q & A

Q. What are the optimal synthetic routes for 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including (1) oxazole ring formation via cyclization of propargyl amides or nitrile oxides, and (2) introduction of the tetramethyl dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. Key parameters include:

- Temperature : 80–120°C for boronate ester formation (to avoid decomposition of the dioxaborolane moiety) .

- Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis of the boron-containing intermediate .

- Catalysts : Pd(PPh₃)₄ or NiCl₂(dppe) for cross-coupling steps, with yields ranging from 60–85% depending on steric hindrance .

- Table 1 : Example reaction optimization:

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Borylation | Pd(dba)₂ | THF | 100 | 78 |

| Cyclization | CuI | DMF | 80 | 65 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm regioselectivity of the oxazole ring and boronate ester substitution (e.g., δ ~1.3 ppm for tetramethyl groups; aromatic protons at δ 6.5–7.2 ppm) .

- IR Spectroscopy : Detect B-O stretching vibrations (~1350 cm⁻¹) and oxazole C=N bonds (~1650 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1) .

Advanced Research Questions

Q. What strategies mitigate instability of the tetramethyl dioxaborolane group during prolonged storage or under acidic/basic conditions?

- Methodological Answer : The dioxaborolane moiety is sensitive to hydrolysis. Stabilization methods include:

- Storage : Under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF .

- pH Control : Avoid aqueous solutions with pH <5 or >9; use buffered conditions (pH 6–8) for biological assays .

- Derivatization : Convert to more stable trifluoroborate salts if required for specific applications .

Q. How does the electronic nature of the oxazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient oxazole ring enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. Computational studies (DFT) show:

- Electron-Withdrawing Effect : Oxazole reduces electron density on boron, increasing reactivity with aryl halides (e.g., k₂ for coupling with 4-bromotoluene is 2.5× higher vs. non-oxazole analogs) .

- Steric Effects : The propan-2-yl group at position 3 introduces steric bulk, slowing reactions with ortho-substituted aryl halides (yield drops to 40% for 2-bromonaphthalene) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer : Use advanced NMR techniques and isotopic labeling:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguish oxazole C-H from boronate-adjacent protons) .

- ¹¹B NMR : Confirm boron coordination environment (δ ~28–30 ppm for dioxaborolane) .

- Isotopic Labeling : Synthesize ¹³C-labeled oxazole precursors to track carbon connectivity .

Q. What are the compound’s potential applications in medicinal chemistry, based on structural analogs?

- Methodological Answer : The oxazole-boronate scaffold is a promising pharmacophore:

- Kinase Inhibition : Analogous compounds (e.g., pyrazole-boronate derivatives) show IC₅₀ <100 nM against EGFR and VEGFR2 .

- Proteolysis-Targeting Chimeras (PROTACs) : Boronates enable covalent binding to target proteins, enhancing degradation efficiency .

- Table 2 : Bioactivity of structural analogs:

| Analog Structure | Target | IC₅₀ (nM) |

|---|---|---|

| Pyrazole-boronate | EGFR | 85 |

| Oxazole-boronate | VEGFR2 | 120 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.